An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate
An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)acetate is a fluorinated organic compound with the CAS number 587-47-3 . It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the presence of a fluorine atom on the phenyl ring, which can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of Ethyl 2-(3-fluorophenyl)acetate, tailored for professionals in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-(3-fluorophenyl)acetate is essential for its handling, application in synthesis, and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 587-47-3 | [3][4] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.19 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 223.97 °C at 760 mmHg126-129 °C at 28 Torr | [1] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |
| Purity | Typically ≥97% | [3] |
Synthesis of Ethyl 2-(3-fluorophenyl)acetate
The most common and straightforward method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
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3-fluorophenylacetic acid
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Anhydrous ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylacetic acid in an excess of anhydrous ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
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Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and evaporate the solvent to obtain the crude Ethyl 2-(3-fluorophenyl)acetate.
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The crude product can be further purified by vacuum distillation.
Analytical Methods
The purity and identity of Ethyl 2-(3-fluorophenyl)acetate can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.
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Detection: UV detection at a wavelength around 254 nm is suitable due to the presence of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses or goggles. |
| Skin Irritation | Wear protective gloves and a lab coat. |
| Inhalation | Use in a well-ventilated area or with a fume hood. |
| Flammability | Keep away from open flames and sources of ignition. |
Applications in Drug Discovery and Development
Ethyl 2-(3-fluorophenyl)acetate is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The fluorophenyl moiety is a common feature in many centrally acting drugs. The ester functional group provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[1]
Note on Biological Pathways: As of the current date, there is limited publicly available information directly linking Ethyl 2-(3-fluorophenyl)acetate or its immediate derivatives to specific biological signaling pathways. Researchers utilizing this compound in drug discovery programs would need to conduct their own biological assays to elucidate its mechanism of action and identify its molecular targets.
Conclusion
Ethyl 2-(3-fluorophenyl)acetate is a valuable chemical intermediate with established utility in synthetic organic chemistry, particularly for the development of new therapeutic agents. Its synthesis is straightforward, and its properties are well-characterized. While its direct biological activity is not extensively documented, its role as a precursor to bioactive molecules makes it a compound of significant interest to the research and drug development community. Future investigations into the biological effects of derivatives of Ethyl 2-(3-fluorophenyl)acetate may reveal novel therapeutic opportunities.
